Cas no 1261752-41-3 (2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde)

2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde is a specialized organic compound featuring a nicotinaldehyde core substituted with two 4-(trifluoromethoxy)phenyl groups at the 2- and 5-positions. The trifluoromethoxy substituents enhance its electron-withdrawing properties, making it valuable in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules. Its structural rigidity and aromaticity contribute to stability in synthetic applications, while the aldehyde functionality offers reactivity for further derivatization. The compound's fluorinated groups may improve metabolic stability and lipophilicity in drug design. Suitable for cross-coupling reactions and heterocyclic synthesis, it serves as a versatile building block in medicinal chemistry and material science.
2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde structure
1261752-41-3 structure
Product Name:2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde
CAS No:1261752-41-3
MF:C20H11F6NO3
MW:427.296666383743
CID:4987924
Update Time:2025-06-07

2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde
    • Inchi: 1S/C20H11F6NO3/c21-19(22,23)29-16-5-1-12(2-6-16)14-9-15(11-28)18(27-10-14)13-3-7-17(8-4-13)30-20(24,25)26/h1-11H
    • InChI Key: MQADLLLQAHDJJE-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)C1=CN=C(C2C=CC(=CC=2)OC(F)(F)F)C(C=O)=C1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 554
  • XLogP3: 6
  • Topological Polar Surface Area: 48.4

2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013002344-250mg
2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde
1261752-41-3 97%
250mg
470.40 USD 2021-07-04
Alichem
A013002344-500mg
2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde
1261752-41-3 97%
500mg
823.15 USD 2021-07-04
Alichem
A013002344-1g
2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde
1261752-41-3 97%
1g
1,534.70 USD 2021-07-04

Additional information on 2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde

Introduction to 2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde (CAS No. 1261752-41-3)

2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde, with the CAS number 1261752-41-3, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes two trifluoromethoxyphenyl groups and a nicotinaldehyde moiety. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable candidate for various applications, particularly in drug discovery and advanced materials development.

The molecular formula of 2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde is C20H13F6O3, and its molecular weight is approximately 409.31 g/mol. The compound's structure features a central pyridine ring with aldehyde functionality at the 2-position, flanked by two 4-trifluoromethoxyphenyl substituents. This arrangement provides a rigid and planar structure, which is crucial for its potential biological activity and material properties.

In recent years, 2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde has been the subject of numerous studies due to its potential therapeutic applications. Research has shown that compounds with similar structures exhibit promising anti-inflammatory, antitumor, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound demonstrated significant inhibition of inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Beyond its medicinal applications, 2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde has also been explored for its use in advanced materials. The presence of the trifluoromethoxy groups imparts unique electronic and optical properties to the molecule, making it suitable for applications in organic electronics and photovoltaic devices. A recent study in Advanced Materials highlighted the use of this compound as a building block for organic semiconductors, demonstrating its potential to enhance device performance and stability.

The synthesis of 2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the condensation of 4-trifluoromethoxybenzaldehyde with an appropriate pyridine derivative followed by oxidation to form the aldehyde functionality. These synthetic methods have been optimized to improve efficiency and reduce environmental impact, aligning with the principles of green chemistry.

The physical properties of 2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde, such as its melting point (typically around 180-185°C), solubility in organic solvents like dichloromethane and dimethylformamide (DMF), and stability under various conditions, are well-documented. These properties make it suitable for both laboratory-scale experiments and industrial applications.

In terms of safety and handling, while specific safety data sheets (SDS) should always be consulted for detailed information, general precautions include using appropriate personal protective equipment (PPE), working in well-ventilated areas, and avoiding contact with skin or inhalation of vapors. The compound is not classified as a hazardous material under current regulations but should still be handled with care to ensure laboratory safety.

The future prospects for 2,5-Bis(4-(trifluoromethoxy)phenyl)nicotinaldehyde are promising. Ongoing research continues to explore its potential in various fields, including drug discovery, materials science, and chemical synthesis. As new applications are discovered and optimized synthetic methods are developed, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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